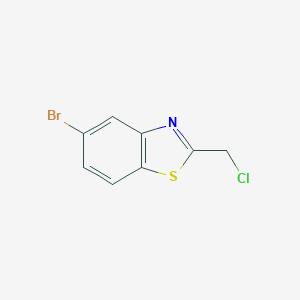

5-Bromo-2-(chloromethyl)-1,3-benzothiazole

説明

Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-(chloromethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNS/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSOYDLJFUNDMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557375 | |

| Record name | 5-Bromo-2-(chloromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110704-49-9 | |

| Record name | 5-Bromo-2-(chloromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 5 Bromo 2 Chloromethyl 1,3 Benzothiazole

Reactivity of the Chloromethyl Moiety: Nucleophilic Substitution and Elimination Pathways

The 2-(chloromethyl) group is the most reactive site on the 5-Bromo-2-(chloromethyl)-1,3-benzothiazole molecule for nucleophilic attack. The chlorine atom, being a good leaving group, is readily displaced by a wide variety of nucleophiles. This reactivity is attributed to the stability of the resulting benzothiazole-containing cation or the facility of a concerted displacement process.

Nucleophilic substitution reactions involving 2-(chloromethyl)benzothiazoles typically proceed via an S(_N)2 mechanism, where the nucleophile attacks the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step. This pathway is favored by the use of strong nucleophiles and polar aprotic solvents. A diverse array of nucleophiles, including amines, thiols, alkoxides, and carbanions, can be employed to introduce a wide range of functional groups at the 2-position of the benzothiazole (B30560) ring. For instance, new hybrid pharmacophoric compounds have been synthesized through the S(_N)2 nucleophilic substitution reaction on chloroactamido derivatives of benzothiazole.

Under certain conditions, particularly with bulky, strong bases, elimination reactions can compete with nucleophilic substitution, leading to the formation of a 2-methylene-2,3-dihydrobenzothiazole intermediate. However, for a primary halide like the one in this compound, substitution reactions are generally more prevalent.

The versatility of the chloromethyl group is further demonstrated by its reaction with the lithium salt of 2-(chloromethyl)benzothiazole and aldehydes or ketones, which yields oxiranes in good yields. This reaction showcases the potential of the chloromethyl moiety to participate in carbon-carbon bond-forming reactions.

Influence of Bromine Substitution on Electrophilic and Nucleophilic Reactions

The presence of a bromine atom at the 5-position of the benzothiazole ring system significantly influences its reactivity towards both electrophilic and nucleophilic reagents. The bromine atom exerts a dual electronic effect: a deactivating, electron-withdrawing inductive effect (-I) and an activating, electron-donating resonance effect (+M).

For nucleophilic aromatic substitution (S(_N)Ar) , the strong electron-withdrawing inductive effect of the bromine atom, coupled with the inherent electron-deficient nature of the thiazole (B1198619) ring, makes the benzene (B151609) ring more susceptible to nucleophilic attack, particularly at positions activated by the bromine. The incorporation of bromine atoms can increase the electrical deficiency of the heterocyclic system, thereby enhancing its reactivity in nucleophilic substitution reactions. For a nucleophilic attack to occur directly on the benzene ring, strong activation by other electron-withdrawing groups, typically positioned ortho or para to a leaving group, is usually required. In the case of this compound, while the bromine itself is the leaving group in cross-coupling reactions (see section 3.3), direct nucleophilic displacement of other substituents on the benzene ring is less common without further activation.

Cross-Coupling Reactions Involving Halo-Benzothiazole Scaffolds

The carbon-bromine bond at the 5-position of this compound serves as a versatile handle for the construction of more complex molecular architectures through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. The Suzuki reaction is widely used due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. The 5-bromo position of the benzothiazole scaffold is an excellent substrate for Suzuki coupling, allowing for the introduction of various aryl, heteroaryl, and vinyl groups. For instance, Suzuki cross-coupling has been successfully employed for 2'-bromo-2-aryl benzothiazoles and 2-(4-bromophenyl)benzothiazole, demonstrating the feasibility of this transformation on the benzothiazole core.

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane) catalyzed by a palladium complex. A key advantage of the Stille coupling is the stability of organostannanes to air and moisture. This methodology can be applied to this compound to form new carbon-carbon bonds, although the toxicity of organotin compounds is a significant drawback.

Kumada Coupling: This cross-coupling reaction utilizes a Grignard reagent as the organometallic partner and an organic halide. It is often catalyzed by nickel or palladium complexes. The Kumada coupling is a powerful tool for C-C bond formation, and the 5-bromo-benzothiazole moiety is expected to be reactive under these conditions. A notable application has been the polymerization of 2-chloro-5-bromo-4-alkylthiazoles via Kumada coupling.

Hiyama Coupling: The Hiyama coupling involves the reaction of an organosilane with an organic halide, catalyzed by a palladium complex and activated by a fluoride source or a base. Organosilanes are attractive coupling partners due to their low toxicity and high stability. This method presents another viable route for the functionalization of the 5-position of the benzothiazole ring.

Interactive Data Table of Cross-Coupling Reactions:

| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Key Features | Applicability to 5-Bromo-benzothiazole |

| Suzuki | R-B(OH)(_2) | Pd(PPh(_3))(_4), PdCl(_2)(dppf) | Mild conditions, high functional group tolerance, non-toxic boron reagents. | High |

| Stille | R-Sn(Alkyl)(_3) | Pd(PPh(_3))(_4) | Stable organotin reagents, but toxic. | High |

| Kumada | R-MgX | NiCl(_2)(dppe), Pd(OAc)(_2) | Highly reactive Grignard reagents, sensitive to functional groups. | High |

| Hiyama | R-Si(OR')(_3) | Pd(OAc)(_2), Pd(_2)(dba)(_3) | Low toxicity of organosilanes, requires an activator. | High |

Investigations into Reaction Kinetics and Mechanism for Benzothiazole Transformations

Understanding the kinetics and mechanisms of reactions involving benzothiazoles is crucial for optimizing reaction conditions and developing new synthetic methodologies. Studies have been conducted on various transformations of the benzothiazole ring system, providing insights that can be extrapolated to the reactivity of this compound.

A kinetic study on the oxidation of 2-phenyl-benzothiazole derivatives by chloramine-T in an acidic medium revealed that the reaction follows first-order kinetics with respect to both the benzothiazole substrate and the oxidant, and an inverse fractional order with respect to H ions. Such studies allow for the deduction of a plausible reaction mechanism and the calculation of activation parameters.

The mechanism of benzothiazole synthesis itself, often involving the condensation of 2-aminothiophenol (B119425) with aldehydes or other carbonyl compounds, has been investigated. The proposed pathway typically involves a nucleophilic attack of the amino group on the carbonyl carbon, followed by an intramolecular cyclization and subsequent oxidation or dehydration to form the aromatic benzothiazole ring.

Mechanistic investigations into modern synthetic methods, such as the visible-light-mediated synthesis of benzothiazoles, have revealed novel reaction pathways. In one such study, an in-situ generated disulfide was found to act as a photosensitizer, generating singlet oxygen and superoxide anions that are crucial for the dehydrogenation step.

For the nucleophilic substitution at the 2-(chloromethyl) group, the reaction is generally understood to proceed through a bimolecular (S(_N)2) mechanism, as is typical for primary alkyl halides. This involves a single transition state where the nucleophile attacks the carbon atom at the same time as the chloride ion departs.

Computational Probing of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, including the characterization of transient intermediates and transition states that are often difficult to observe experimentally.

DFT calculations have been employed to study the synthesis of benzothiazoles. For instance, a computational investigation into the Ru-mediated preparation of benzothiazoles from N-arylthioureas helped to elucidate the reaction mechanism and the origin of differing substrate reactivities. Such studies can identify the rate-determining step and provide insights into the electronic and steric factors that govern the reaction outcome.

Computational studies on benzothiazole derivatives have also been used to analyze their conformational, thermodynamic, and spectroscopic features. By calculating properties such as optimized geometries, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MESP) maps, researchers can predict the reactivity of different sites on the molecule. For example, the HOMO-LUMO energy gap can provide an indication of the kinetic stability and chemical reactivity of a molecule.

In the context of cross-coupling reactions, DFT has been used to investigate the mechanism of the Suzuki-Miyaura reaction. These studies can model the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, providing a detailed understanding of the role of the catalyst, ligands, and substrates. This knowledge can be applied to predict the feasibility and optimize the conditions for the cross-coupling reactions of this compound.

Spectroscopic and Diffraction Based Structural Elucidation of 5 Bromo 2 Chloromethyl 1,3 Benzothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.

The ¹H and ¹³C NMR spectra provide fundamental information about the electronic environment of the hydrogen and carbon atoms, respectively, within 5-Bromo-2-(chloromethyl)-1,3-benzothiazole.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the chloromethyl protons and the three aromatic protons on the benzothiazole (B30560) ring. The chloromethyl group (–CH₂Cl) is expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting. For the unsubstituted parent compound, 2-(chloromethyl)-benzo[d]-thiazole, this singlet is observed at approximately δ 4.96 ppm. The introduction of a bromine atom at the 5-position will influence the chemical shifts of the aromatic protons due to its electron-withdrawing inductive effect and electron-donating resonance effect.

The aromatic region will display signals for H-4, H-6, and H-7.

H-4: This proton is adjacent to the nitrogen atom and ortho to the bromine atom, likely appearing as a doublet.

H-6: This proton is meta to the bromine and is expected to be a doublet of doublets, split by both H-4 and H-7.

H-7: This proton is para to the bromine and will likely appear as a doublet.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| -CH₂Cl | ~4.9 - 5.1 (s) | ~45 | Singlet in ¹H NMR. Shift influenced by electronegative Cl. |

| C-2 | - | ~168 | Quaternary carbon of the thiazole (B1198619) ring. |

| C-4 | ~8.0 - 8.2 (d) | ~125 | Aromatic proton ortho to N and Br. |

| C-5 | - | ~118 | Carbon directly attached to Bromine. |

| C-6 | ~7.5 - 7.7 (dd) | ~128 | Aromatic proton meta to Br. |

| C-7 | ~7.8 - 8.0 (d) | ~123 | Aromatic proton para to Br. |

| C-3a | - | ~153 | Quaternary carbon at the ring junction. |

| C-7a | - | ~135 | Quaternary carbon at the ring junction. |

While ¹D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguous signal assignment, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity of the aromatic protons (H-4, H-6, and H-7).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It would be used to definitively assign the signals for C-4, C-6, C-7, and the –CH₂Cl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is invaluable for assigning quaternary carbons (C-2, C-3a, C-5, and C-7a) by observing their correlations with nearby protons. For instance, the chloromethyl protons would show a correlation to C-2.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the benzothiazole ring system are expected in the 1600-1450 cm⁻¹ region. The presence of the C-Br and C-Cl bonds would give rise to characteristic absorptions in the lower wavenumber region of the spectrum (fingerprint region), typically below 800 cm⁻¹. Specifically, the C-Cl stretch is often found around 750-700 cm⁻¹, while the C-Br stretch appears at an even lower frequency, generally between 650-550 cm⁻¹. For a related derivative, a C-Br stretch was observed at 662 cm⁻¹ jyoungpharm.org.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR. It is particularly sensitive to symmetric vibrations and bonds involving heavy atoms. Therefore, the C-S and C-Br vibrations in the molecule would be expected to produce strong signals in the Raman spectrum.

Interactive Table 2: Expected Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C=N Stretch (Thiazole) | 1650 - 1580 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| C-Br Stretch | 650 - 550 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₈H₅BrClNS, giving a monoisotopic mass of approximately 260.9 Da.

A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern caused by the presence of both bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) docbrown.info. This results in a cluster of molecular ion peaks:

M⁺: (C₈H₅⁷⁹Br³⁵ClNS) at m/z ≈ 261

M+2: A combination of (C₈H₅⁸¹Br³⁵ClNS) and (C₈H₅⁷⁹Br³⁷ClNS) at m/z ≈ 263

M+4: (C₈H₅⁸¹Br³⁷ClNS) at m/z ≈ 265

The relative intensities of these peaks provide a clear signature for a molecule containing one bromine and one chlorine atom docbrown.infomiamioh.edu.

Common fragmentation pathways would likely involve the cleavage of the C-C and C-halogen bonds.

Loss of Cl: A fragment corresponding to [M-Cl]⁺.

Loss of CH₂Cl: A significant fragment corresponding to the stable 5-bromobenzothiazolyl cation.

Loss of Br: A fragment corresponding to [M-Br]⁺.

Interactive Table 3: Predicted Key Mass Spectrometry Fragments

| m/z (approx.) | Predicted Fragment Ion | Notes |

| 261, 263, 265 | [C₈H₅BrClNS]⁺ | Molecular ion cluster (M⁺, M+2, M+4) |

| 212, 214 | [C₇H₄BrNS]⁺ | Loss of the chloromethyl group (–CH₂Cl) |

| 182 | [C₈H₅ClNS]⁺ | Loss of the bromine atom (–Br) |

| 49 | [CH₂Cl]⁺ | Chloromethyl cation |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide unambiguous proof of its structure.

The analysis would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the benzothiazole ring and the substituents.

Conformation: Determining the orientation of the chloromethyl group relative to the aromatic ring.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, which can be influenced by halogen bonding or other non-covalent interactions.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of the final product and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system (e.g., ethyl acetate/n-hexane). The purity is assessed by the presence of a single spot, and the retention factor (Rf) value is calculated. For related benzothiazole derivatives, TLC has been used extensively for reaction monitoring jyoungpharm.org.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound with great accuracy. The sample is passed through a column under high pressure, and a detector measures the elution of the components. A pure sample of this compound would ideally show a single peak in the chromatogram. The purity can be quantified by integrating the area of the peak.

Computational Chemistry and Theoretical Modeling of 5 Bromo 2 Chloromethyl 1,3 Benzothiazole

Electronic Structure Calculations and Quantum Chemical Descriptors

Electronic structure calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations reveal the distribution of electrons and energy levels of molecular orbitals, which in turn determine the molecule's reactivity and spectroscopic properties. nih.gov

For 5-Bromo-2-(chloromethyl)-1,3-benzothiazole, the benzothiazole (B30560) core, a fused system of benzene (B151609) and thiazole (B1198619) rings, forms a largely planar and electron-rich structure. nih.gov The electronic properties are significantly modulated by its substituents: the electron-withdrawing bromine atom at position 5 and the reactive chloromethyl group at position 2.

Quantum chemical descriptors derived from these calculations quantify the molecule's behavior. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

In the case of this compound, the bromine atom is expected to lower the energy of the HOMO, while the chloromethyl group can influence the LUMO. Based on studies of similar substituted benzothiazoles, a set of representative quantum chemical descriptors can be predicted. nih.gov

Table 1: Predicted Quantum Chemical Descriptors for this compound (Representative Values)

| Descriptor | Predicted Value (a.u.) | Significance |

|---|---|---|

| HOMO Energy | -0.25 to -0.23 | Electron-donating capability |

| LUMO Energy | -0.08 to -0.06 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 0.17 to 0.19 | Chemical reactivity and stability |

| Ionization Potential (I) | 0.25 to 0.23 | Energy required to remove an electron |

| Electron Affinity (A) | 0.08 to 0.06 | Energy released upon gaining an electron |

| Electronegativity (χ) | 0.165 to 0.145 | Tendency to attract electrons |

| Chemical Hardness (η) | 0.085 to 0.095 | Resistance to change in electron distribution |

Note: These values are illustrative and based on DFT calculations for structurally similar benzothiazole derivatives. Actual values would require specific calculation for this molecule.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms. researchgate.net Benzothiazole derivatives are known to interact with various enzymes, including kinases and dihydroorotase, making them promising candidates for anticancer and antimicrobial agents. researchgate.netmdpi.com

Docking simulations for this compound would involve placing the molecule into the active site of a target protein. The simulation's algorithm samples numerous possible conformations and orientations, scoring each based on a force field that estimates the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibition constant, Ki). A lower binding energy indicates a more stable protein-ligand complex.

Table 2: Illustrative Molecular Docking Results of a Benzothiazole Derivative with a Model Protein Target

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.0 to -9.5 | Indicates strong and stable binding |

| Predicted Inhibition Constant (Ki) | Low µM to nM range | Suggests potent inhibitory activity |

| Key Interacting Residues | Tyr, Phe, Leu, Val, Ser | Highlights specific amino acids involved in binding |

Note: This table represents typical results for a bioactive benzothiazole derivative and is for illustrative purposes. The specific values for this compound would depend on the chosen protein target.

A detailed analysis of the docked pose reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. For this compound:

Hydrogen Bonding: While the parent molecule itself lacks strong classical hydrogen bond donors, the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor from donor residues like Serine, Threonine, or Lysine in a protein's active site.

Halogen Bonding: The bromine atom at position 5 is a potential halogen bond donor. This is a highly directional interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic atom, such as the backbone carbonyl oxygen of an amino acid. This can be a critical factor for binding affinity and selectivity.

π-π Stacking: The aromatic benzothiazole ring system can engage in π-π stacking or T-shaped π-stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Histidine (His).

Hydrophobic Interactions: The benzene portion of the core and the chloromethyl group can form favorable hydrophobic interactions with nonpolar residues such as Leucine (Leu), Valine (Val), and Alanine (Ala).

These interactions collectively determine the molecule's orientation and affinity within the binding site.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound focuses on the rotational freedom of the 2-(chloromethyl) group. While the fused ring system is rigid, the C-C single bond between the ring and the chloromethyl group allows for rotation. Theoretical calculations can determine the energy profile of this rotation, identifying low-energy, stable conformations and the energy barriers between them. The preferred conformation will likely be one that minimizes steric clash between the chloro- and methyl- portions and the rest of the molecule.

Molecular Dynamics (MD) simulations provide a more dynamic picture. An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. By simulating the molecule in a solvent (like water) or within a protein binding site, MD can:

Explore the conformational landscape and the transitions between different states.

Assess the stability of the ligand-protein complex over time (e.g., nanoseconds to microseconds).

Analyze the stability of key hydrogen bonds and other non-covalent interactions.

Provide insights into how water molecules might mediate the interaction between the ligand and the protein.

For this compound complexed with a target, an MD simulation would reveal how the ligand "settles" into the binding pocket and the dynamic nature of its interactions, offering a more realistic view than the static picture from molecular docking.

Theoretical Prediction of Reactivity and Stability

The reactivity of this compound is largely dictated by its functional groups. The chloromethyl group at the 2-position makes the benzylic-like carbon highly electrophilic. This is due to the electron-withdrawing nature of both the adjacent chlorine atom and the benzothiazole ring.

Theoretical calculations can predict sites of reactivity by mapping the Molecular Electrostatic Potential (MESP) onto the electron density surface. Regions of negative potential (typically red or yellow) are nucleophilic, while regions of positive potential (blue) are electrophilic. For this molecule, a strong positive potential would be expected on the carbon of the chloromethyl group, confirming it as the primary site for nucleophilic attack.

This structural feature suggests that the compound is highly susceptible to SN2 (bimolecular nucleophilic substitution) reactions, where the chloride ion acts as a good leaving group. This reactivity is a key feature for its use as a synthetic intermediate, allowing for the easy introduction of the 5-bromo-benzothiazole moiety onto other molecules.

Regarding stability, the benzothiazole ring itself is aromatic and thus quite stable. The primary instability arises from the reactive chloromethyl group, which is prone to hydrolysis or reaction with other nucleophiles. The HOMO-LUMO gap calculated via DFT also provides a quantitative measure of its kinetic stability; a larger gap implies greater stability. nih.gov

Derivatization Strategies and Structure Activity Relationship Sar Exploration Based on 5 Bromo 2 Chloromethyl 1,3 Benzothiazole

Design and Synthesis of Novel Benzothiazole (B30560) Analogues with Varied Substituents

The synthesis of novel benzothiazole analogues is a key strategy for discovering new therapeutic agents. nih.gov The benzothiazole nucleus is amenable to various chemical modifications, with the 2, 5, and 6-positions being common sites for substitution to generate pharmacologically active compounds. nih.gov

General synthetic strategies often involve the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or acyl chlorides. nih.gov For instance, reacting 2-aminothiophenol (B119425) with different aromatic or aliphatic carboxylic acids using a catalyst like a methanesulfonic acid and silica (B1680970) gel mixture can yield a variety of 2-substituted benzothiazoles. nih.gov Another approach involves using an ionic liquid as a catalyst for the condensation of 2-aminothiophenol with aromatic acid chlorides at room temperature. nih.gov

Starting with a pre-formed benzothiazole core like 5-Bromo-2-(chloromethyl)-1,3-benzothiazole, further derivatization is possible. The bromine atom on the benzene (B151609) ring can be replaced through nucleophilic aromatic substitution, although this often requires harsh conditions. More commonly, the focus is on modifying the substituent at the 2-position. For example, a series of (2-(benzo[d]thiazol-2-ylmethoxy)-5-substitutedphenyl)(substitutedphenyl) methanone (B1245722) scaffolds were synthesized from 2-(chloromethyl)-benzo[d]-thiazole and various 2-hydroxysubstitutedaryl-(substitutedaryl)-methanones. jyoungpharm.org This highlights how the core structure can be elaborated to explore different chemical spaces and biological targets.

Functionalization of the Chloromethyl Group for Scaffold Diversification

The chloromethyl group at the 2-position of the benzothiazole ring is a highly reactive and valuable handle for scaffold diversification. As a primary alkyl halide, it is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

This functionalization enables the creation of diverse chemical libraries from a single starting material. For example, the chloromethyl group can react with:

O-nucleophiles (alcohols, phenols): This reaction forms ether linkages. A series of (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substituted-phenyl)methanones were synthesized by reacting 2-(chloromethyl)-benzo[d]-thiazole with various substituted 2-hydroxybenzophenones in the presence of a base like potassium carbonate. jyoungpharm.org

N-nucleophiles (amines, anilines): This leads to the formation of various substituted aminomethyl benzothiazoles.

S-nucleophiles (thiols): This results in the formation of thioether linkages.

This strategy of C-H functionalization, particularly at the C2 position, is a powerful tool in medicinal chemistry. nih.govresearchgate.net By converting the C-H bond into a C-Cl bond (as in the chloromethyl group), the scaffold is activated for a multitude of subsequent reactions, enabling the systematic exploration of structure-activity relationships. nih.gov

SAR Studies Correlating Structural Modifications with Biological Activity Mechanisms

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical features of a molecule influence its biological activity, guiding the rational design of more potent and selective drugs. nih.gov For benzothiazole derivatives, SAR studies have revealed key insights into their various pharmacological effects.

For instance, in a series of benzothiazole derivatives evaluated for antimicrobial activity, the nature and position of substituents on the aryl ring were found to be critical. eurekaselect.com The presence of a halogen, such as a fluoro group at the 6-position, was shown to enhance antimicrobial activity. eurekaselect.com Conversely, for antioxidant activity, a hydroxyl group was found to be a favorable substitution. eurekaselect.com

In another study on benzothiazoles designed for skin protection, SAR analysis indicated that the presence of a hydrogen atom at the 6-position of the benzothiazole ring was more advantageous for antifungal activity than an electron-withdrawing group. mdpi.com However, substituting the benzimidazole (B57391) nucleus with a benzothiazole generally led to a reduction in antioxidant activity, with some exceptions. mdpi.com These studies underscore that even minor structural modifications can lead to significant changes in biological function and selectivity.

Elucidating Molecular Targets and Binding Modes

A key aspect of drug discovery is identifying the specific molecular targets through which a compound exerts its effect. Benzothiazole derivatives have been found to interact with a wide range of biological targets, contributing to their diverse pharmacological profiles. benthamdirect.com

In oncology, benzothiazole analogues have been shown to target several key pathways involved in cancer progression:

PI3K/AKT/mTOR Pathway: Some benzothiazole derivatives induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway, which is often overactive in many human cancers. nih.govnih.gov Western blot analysis has confirmed that certain active compounds can inhibit both AKT and ERK signaling pathways. frontiersin.org

BCL-2 Family Proteins: Apoptosis, or programmed cell death, is a critical process often dysregulated in cancer. Benzothiazole-based molecules have been designed as B-cell lymphoma 2 (BCL-2) inhibitors. researchgate.net They act as BH3 mimetics, binding to the hydrophobic groove of anti-apoptotic proteins like BCL-2, thereby restoring the cell's ability to undergo apoptosis. researchgate.net

Receptor Tyrosine Kinases: Modified benzothiazole structures have been found to interact with receptor tyrosine kinases such as EGFR and c-Met. nih.gov

As antimicrobial agents, benzothiazoles inhibit essential bacterial enzymes:

DNA Gyrase and Topoisomerase: These enzymes are crucial for bacterial DNA replication. Benzothiazole derivatives have been shown to inhibit their function, leading to bacterial cell death. nih.govnih.gov Molecular docking studies indicate that these compounds can bind effectively within the active site of enzymes like DNA gyrase. nih.gov

Other Bacterial Enzymes: Other identified targets include dihydroorotase, dihydropteroate (B1496061) synthase (DHPS), and uridine (B1682114) diphosphate-n-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB). nih.govnih.govmdpi.commdpi.com

Investigation of Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase)

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a role in various physiological processes. Several CA isoforms are important drug targets. Benzothiazole derivatives have emerged as potent inhibitors of these enzymes. nih.govnih.gov

Studies have assessed the inhibitory activity of novel benzothiazole-amino acid conjugates against four human (h) CA isoforms: hCA I, hCA II, hCA V, and hCA XIII. nih.govnih.govtandfonline.com The results showed that these compounds exhibited inhibitory properties in the micromolar range, with some derivatives showing considerable inhibition against hCA V and hCA II. nih.govtandfonline.com Molecular docking studies suggest these compounds fit well into the entrance of the CA-II active site, forming hydrogen bonds with key residues like Thr199, Thr200, and Gln92, thereby blocking the enzyme's biological activity. dntb.gov.ua

The table below summarizes the inhibition constants (Kᵢ) for a series of benzothiazole-amino acid derivatives against various human carbonic anhydrase isoforms.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzothiazole-Amino Acid Derivatives (Kᵢ, µM)

| Compound | hCA I | hCA II | hCA V | hCA XIII |

|---|---|---|---|---|

| 1 | 2.9 | 3.5 | 4.8 | 6.1 |

| 2 | 88.1 | 54.3 | 21.6 | 73.4 |

| 3 | >100 | 76.5 | 45.1 | 88.2 |

| 4 | >100 | 88.1 | 65.2 | >100 |

| 5 | 76.2 | 45.2 | 11.2 | 65.1 |

| 6 | 65.3 | 33.1 | 9.8 | 54.3 |

| 7 | >100 | 66.3 | 34.1 | >100 |

| 8 | >100 | 78.9 | 54.2 | >100 |

| 9 | 65.7 | 44.1 | 10.9 | 76.2 |

| 10 | 54.2 | 21.9 | 8.1 | 65.3 |

| 11 | >100 | >100 | 88.1 | >100 |

| 12 | 78.3 | 56.1 | 21.3 | 88.1 |

| 13 | 65.4 | 45.2 | 11.4 | 76.2 |

Data sourced from a study on benzothiazole derivatives incorporating amino acid moieties. nih.gov

Molecular Basis of Apoptosis Induction in Cellular Models

Benzothiazole derivatives have been identified as potent inducers of apoptosis in cancer cells, acting through various molecular mechanisms. nih.gov The induction of apoptosis is a highly sought-after characteristic for anticancer agents.

One major pathway activated by benzothiazole compounds is the mitochondrial intrinsic pathway . nih.gov Studies have shown that certain derivatives can increase the generation of reactive oxygen species (ROS) and trigger the loss of mitochondrial transmembrane potential in cancer cells. researchgate.net This leads to the release of pro-apoptotic factors from the mitochondria. The process involves the modulation of BCL-2 family proteins, with an observed decrease in the level of the anti-apoptotic protein Bcl-2 and an increase in pro-apoptotic proteins like Bim. ukrbiochemjournal.org

Furthermore, the activation of caspases, which are key executioners of apoptosis, is a common outcome. Treatment with benzothiazole derivatives has been shown to cause the cleavage (activation) of caspase-3 and PARP1. ukrbiochemjournal.org Some compounds also increase the levels of the mitochondrion-specific endonuclease G (EndoG). ukrbiochemjournal.org These events culminate in DNA fragmentation and the characteristic morphological changes of apoptosis, ultimately leading to cancer cell death. nih.govukrbiochemjournal.org Another identified mechanism is the suppression of the PI3K/AKT signaling pathway, which is a critical cell survival pathway often dysregulated in cancer. nih.gov

Theoretical Insights into Antimicrobial Action at the Molecular Level

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. nih.gov Benzothiazole derivatives have shown significant promise as antimicrobial agents, and theoretical studies, including molecular docking, have provided valuable insights into their mechanisms of action. nih.govnih.gov

Molecular docking simulations have helped to visualize how these compounds interact with their bacterial targets at an atomic level. For example, docking studies of benzothiazole derivatives with E. coli dihydroorotase revealed the formation of hydrogen bonds with active site residues such as LEU222 or ASN44, suggesting that inhibition of this enzyme contributes to the observed antimicrobial effects. mdpi.comresearchgate.net Similarly, active benzothiazole-thiazole hybrids have been shown to inhibit DNA gyrase more effectively than the standard drug ciprofloxacin, with docking simulations revealing potent binding affinities characterized by multiple strong interactions with amino acid residues in the enzyme's active site. nih.gov

Beyond enzyme inhibition, some benzothiazole compounds are thought to exert their antimicrobial effects by disrupting bacterial cell integrity. This can involve a membrane-perturbing mode of action, leading to the leakage of intracellular components like DNA and proteins, which has been observed in spores of Aspergillus niger treated with active benzothiazole compounds. researchgate.net

The table below presents the minimum inhibitory concentration (MIC) values for several synthesized benzothiazole derivatives against various microbial strains, demonstrating their potential as antimicrobial agents.

Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Benzothiazole Derivatives

| Compound | S. aureus | B. subtilis | E. coli | C. albicans | A. niger |

|---|---|---|---|---|---|

| 3 | 50 | 25 | 25 | 100 | 100 |

| 4 | 50 | 25 | 25 | 100 | 100 |

| 10 | 100 | 100 | 50 | 200 | 200 |

| 12 | 100 | 100 | 50 | 200 | 200 |

Data sourced from a study screening novel benzothiazole derivatives. mdpi.comresearchgate.net

Molecular Hybridization Approaches Utilizing the Benzothiazole Core

The core principle of molecular hybridization is to create synergistic effects by integrating different bioactive moieties. The this compound scaffold offers a convenient anchor for such strategies. The reactive C2-chloromethyl group readily participates in nucleophilic substitution reactions, allowing for the covalent linkage of various other heterocyclic rings, aromatic systems, or functional groups. This approach enables the exploration of vast chemical space and the generation of diverse molecular architectures with the potential for multi-target activity or improved pharmacokinetic properties.

Research in this area has focused on creating hybrid molecules by reacting this compound with a variety of nucleophiles, including amines, phenols, and thiols, which are often part of another biologically active molecule. The bromine atom at the 5-position, while less reactive than the chloromethyl group, can influence the electronic properties of the benzothiazole ring system and can be a site for further modification in more advanced synthetic strategies.

For instance, studies on related benzothiazole derivatives have shown that the introduction of different substituents can significantly modulate their biological activity. For example, the substitution pattern on the benzothiazole ring has been shown to be crucial for the antimicrobial activity of these compounds. esisresearch.org Specifically, the presence of electron-withdrawing groups, such as the bromo group in the target compound, can enhance the antimicrobial efficacy against certain strains. nih.gov

While direct studies on the molecular hybridization of this compound are not extensively detailed in publicly available literature, the known reactivity of the chloromethyl group provides a clear pathway for such synthetic explorations. The following table outlines potential hybrid structures that could be synthesized from this precursor and their hypothetical biological activities based on the known properties of the constituent moieties.

| Moiety 1 (From Precursor) | Linker | Moiety 2 (Example) | Potential Biological Activity |

| 5-Bromo-1,3-benzothiazole | -CH₂-S- | Thiazolidinone | Anticancer, Antimicrobial |

| 5-Bromo-1,3-benzothiazole | -CH₂-O- | Substituted Phenol | Antioxidant, Anti-inflammatory |

| 5-Bromo-1,3-benzothiazole | -CH₂-NH- | Piperazine | Antipsychotic, Antihistaminic |

| 5-Bromo-1,3-benzothiazole | -CH₂-S- | 1,3,4-Thiadiazole | Antifungal, Anticancer |

| 5-Bromo-1,3-benzothiazole | -CH₂-N- | Triazole | Antimicrobial, Anticancer |

The synthesis of such hybrids would typically involve a one-step nucleophilic substitution reaction where the chloromethyl group of this compound reacts with a suitable nucleophile on the second moiety. The reaction conditions would be optimized based on the nature of the nucleophile and the desired product.

The exploration of molecular hybridization strategies based on the this compound scaffold holds significant promise for the discovery of new drug candidates with improved therapeutic profiles. The combination of the inherent biological activity of the benzothiazole ring with other pharmacophores through a stable linker provides a rich platform for the development of next-generation therapeutics. Further research in this area is warranted to synthesize and evaluate a wider range of hybrid molecules and to fully elucidate their structure-activity relationships.

Advanced Applications in Materials Science and Chemical Probe Development

Role as Synthetic Intermediates in Complex Organic Synthesis

The utility of 5-Bromo-2-(chloromethyl)-1,3-benzothiazole as a synthetic intermediate is primarily derived from the high reactivity of its 2-(chloromethyl) group. This group acts as a potent electrophile, making it highly susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of the benzothiazole (B30560) moiety into a wide array of more complex molecular structures.

Organic chemists leverage this compound to construct larger, multifunctional molecules. The benzothiazole core itself is a significant pharmacophore and a privileged structure in medicinal chemistry, but its utility extends well beyond this field. ijsrst.com In complex organic synthesis, the compound serves as a foundational piece for building molecules with specific electronic or biological functions. For instance, the chloromethyl group can react with various nucleophiles such as amines, thiols, and alcohols, enabling the covalent linkage of the 5-bromo-1,3-benzothiazole unit to other chemical entities. This process is fundamental in creating derivatives for diverse research applications, from agrochemicals to materials science. The presence of the bromine atom at the C5 position offers an additional site for modification, typically through cross-coupling reactions like the Suzuki or Stille couplings, further expanding its synthetic versatility.

A variety of benzothiazole derivatives are synthesized using methods such as the condensation of 2-aminothiophenols with aldehydes or acyl chlorides. pcbiochemres.com The specific reactivity of the chloromethyl group in compounds like this compound makes it a preferred intermediate for these subsequent functionalizations.

Development of Fluorescent Markers and Imaging Reagents

The benzothiazole ring system is inherently fluorescent, a property that is exploited in the development of sophisticated chemical tools for detection and imaging. pcbiochemres.com Benzothiazole derivatives are known for their strong fluorescence, high quantum yields, and large Stokes shifts, which are desirable characteristics for fluorescent probes. ijper.org These probes are designed to interact specifically with target analytes, such as metal ions, anions, or biological macromolecules, resulting in a detectable change in their fluorescence properties.

The synthesis of these markers often involves modifying the benzothiazole core, and this compound serves as a key starting material. The chloromethyl group allows for the attachment of specific recognition moieties (e.g., chelators for metal ions) or groups that modulate the electronic properties of the fluorophore. This interaction can operate through several photophysical mechanisms, including:

Intramolecular Charge Transfer (ICT)

Excited-State Intramolecular Proton Transfer (ESIPT)

Photoinduced Electron Transfer (PET)

For example, a probe designed for a specific ion might exhibit quenched fluorescence in its free state. Upon binding to the target ion, a conformational change or electronic perturbation can disrupt the quenching mechanism, leading to a "turn-on" fluorescent signal. The development of such probes is critical for applications in environmental monitoring, cellular imaging, and diagnostics. researchgate.net

Table 1: Photophysical Mechanisms in Benzothiazole-Based Probes

| Mechanism | Description | Application Example |

| Intramolecular Charge Transfer (ICT) | The presence of electron-donating and electron-accepting groups causes a shift in electron density upon photoexcitation. Binding of an analyte can alter this charge transfer, leading to a spectral shift. | Detection of ions that coordinate with the probe, altering its electronic landscape. |

| Excited-State Intramolecular Proton Transfer (ESIPT) | A rapid proton transfer occurs in the excited state, leading to a tautomeric form with a distinct, large Stokes-shifted emission. Analyte interaction can inhibit or enhance this process. | Probes for pH sensing or detecting species that interfere with the proton transfer pathway. |

| Photoinduced Electron Transfer (PET) | An electron is transferred from a donor part of the molecule to the fluorophore upon excitation, quenching fluorescence. Analyte binding to the donor can prevent this transfer, restoring fluorescence. | "Turn-on" sensors for metal cations and other specific biomolecules. |

Integration into Polymer Systems and Material Science Research

In materials science, there is a continuous search for novel polymers with advanced properties, such as conductivity, thermal stability, and specific optical characteristics. Benzothiazole derivatives are integrated into polymer backbones to impart these functionalities. pcbiochemres.comijper.org The rigid, aromatic structure of the benzothiazole unit can enhance the thermal stability and mechanical strength of polymers.

The incorporation of this compound into a polymer chain can be achieved by leveraging its reactive handles. The chloromethyl group can be converted to other functional groups suitable for polymerization reactions, or it can be used to graft the benzothiazole unit onto an existing polymer backbone. The bromine atom provides a site for post-polymerization modification via cross-coupling reactions, allowing for the fine-tuning of the material's properties.

Research has demonstrated the synthesis of conjugated polymers incorporating benzothiadiazole, a closely related heterocyclic system, with thiophene (B33073) units. researchgate.net These polymers exhibit interesting optical and electrochemical properties, such as low band gaps and electrical conductivity, making them suitable for electronic applications. For instance, a poly(thiophene vinyl benzothiadiazole) (PTVBT) polymer was synthesized and showed a low electrochemical band gap of 1.3 eV and an electrical conductivity of 7.68 x 10⁻⁶ Ω⁻¹·cm⁻¹. researchgate.net Such studies highlight the potential of incorporating benzothiazole-type structures into polymers to create new functional materials.

Exploration in Optoelectronic Devices and Electroluminescent Applications

The unique electronic properties of the benzothiazole scaffold make it a compelling candidate for use in optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs). The π-conjugated system of the benzothiazole ring can be extended through chemical modification to tune the absorption and emission characteristics of the resulting material.

Derivatives of this compound can be used to synthesize larger conjugated systems suitable for these applications. For example, the bromine atom can be replaced with aryl groups via Suzuki coupling, which extends the π-conjugation across the molecule. This modification can shift the fluorescence emission to longer wavelengths, which is crucial for creating emitters that span the visible spectrum.

Research into electroluminescent polymers has utilized related benzothiadiazole structures as acceptor units within the polymer chain to create materials that emit red light. wiley-vch.de By combining these acceptor moieties with donor units like carbazole, researchers can control the intramolecular charge transfer characteristics and, consequently, the emission color of the resulting polymer. The ability to create such tailored materials is fundamental to the development of next-generation displays and solid-state lighting.

Table 2: Properties of a Benzothiadiazole-based Conjugated Polymer

| Property | Polymer PTVBT | Reference |

| Absorption Max (Thin Film) | 510 nm | researchgate.net |

| Emission Max (Solution) | 487 nm (Greenish-Yellow) | researchgate.net |

| Optical Band Gap | 1.5 eV | researchgate.net |

| Electrochemical Band Gap | 1.3 eV | researchgate.net |

| Electrical Conductivity | 7.68 x 10⁻⁶ Ω⁻¹·cm⁻¹ | researchgate.net |

Applications in Specialty Chemical Manufacturing Beyond Pharmaceutical Lead Discovery

Beyond its role in drug discovery and advanced materials, the benzothiazole framework is important in the broader chemical industry. Historically, benzothiazoles were recognized for their utility as vulcanization accelerators in the rubber industry and in the synthesis of dyes. pcbiochemres.com

This compound serves as an intermediate in the manufacture of various specialty chemicals. Its reactive nature allows it to be a building block for:

Agrochemicals : The benzothiazole moiety is found in some herbicides and plant protectants. pcbiochemres.com

Dyes : The chromophoric benzothiazole ring system is a component of certain disperse azo dyes. ijper.org

Photographic Materials : Benzothiazole salts have been used as sensitizing agents in photographic emulsions. pcbiochemres.com

The production of these specialty chemicals relies on the availability of versatile and reactive intermediates like this compound to efficiently construct the final target molecules.

Future Perspectives and Emerging Research Avenues

Development of Asymmetric Synthesis for Chiral Benzothiazole (B30560) Derivatives

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While direct asymmetric synthesis of 5-Bromo-2-(chloromethyl)-1,3-benzothiazole itself is not a primary focus, the development of methods to create chiral derivatives from it is a significant research frontier. The benzothiazole core is a privileged scaffold in many biologically active molecules, and introducing chirality can lead to compounds with highly specific interactions.

Future research will likely focus on organocatalytic and metal-catalyzed asymmetric reactions where the chloromethyl group of this compound acts as an electrophilic handle. bohrium.com Strategies such as asymmetric phase-transfer catalysis or the use of chiral Lewis base catalysts could enable the enantioselective substitution of the chlorine atom. For instance, the reaction with various nucleophiles in the presence of a chiral catalyst could yield a diverse library of enantioenriched benzothiazole derivatives.

Recent advancements in the asymmetric synthesis of related heterocyclic systems, such as benzothiazolopyrimidines and benzothiazepines, provide a roadmap for future work. acs.orgrsc.orgacs.org These studies have demonstrated the successful use of chiral amine catalysts and guanidine-amide organocatalysts in achieving high yields and excellent enantioselectivities. acs.orgrsc.org Adapting these methodologies to reactions involving this compound could lead to the discovery of novel chiral ligands, catalysts, and pharmacologically active agents. acs.org

Table 1: Asymmetric Synthesis Strategies for Benzothiazole-Related Scaffolds

| Catalytic System | Reaction Type | Achieved Stereoselectivity | Potential Application for this compound |

| Chiral Amine Catalyst | [4+2] Cyclization | up to >20:1 dr, 99% ee acs.orgacs.org | Asymmetric functionalization of the benzothiazole core. |

| L-proline-derived guanidine-amide | [4+2] Cycloaddition | Excellent yields and stereoselectivity rsc.org | Synthesis of complex chiral derivatives. |

| Metal Catalysis (Ni, Ir, Cu) | Various (e.g., hydrogenation, aldol) | High enantioselectivity bohrium.com | Enantioselective cross-coupling reactions at the bromo- position. |

| Chiral Phosphoric Acid | [4+2] Annulation | High stereoselectivity acs.org | Catalytic asymmetric substitution of the chloromethyl group. |

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

Optimizing chemical reactions and understanding their underlying mechanisms are critical for efficient and safe synthesis. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable tools in this regard. For reactions involving this compound, the application of such techniques can provide deep insights into reaction kinetics, the formation of transient intermediates, and the influence of various reaction parameters.

Raman spectroscopy is a particularly powerful technique for in-situ reaction monitoring. oxinst.comnih.govyoutube.com Its ability to probe the vibrational modes of molecules allows for the tracking of both the consumption of reactants and the formation of products without the need for sample extraction. youtube.com For reactions where the concentration of this compound or its derivatives is low, techniques like Ultraviolet-Resonance Raman (UV-RR) spectroscopy can be employed to enhance the signal of specific components. oxinst.com

Future research could involve the use of fiber-optic probes coupled with Raman spectrometers to monitor reactions in real-time under various conditions, such as changes in temperature, pressure, or catalyst loading. youtube.comspectroscopyonline.com This approach would facilitate the rapid optimization of reaction conditions and provide a wealth of data for kinetic modeling. Furthermore, in-situ Raman spectroelectrochemistry could be used to study the electrochemical behavior of this compound, providing insights into its redox properties and potential applications in electrocatalysis. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the design and discovery of new molecules with desired properties. fnasjournals.comnih.gov For this compound, these computational tools can be leveraged to design novel derivatives and predict their physicochemical and functional properties.

Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data for benzothiazole and other halogenated compounds to predict the properties of new, hypothetical derivatives. researchgate.netresearchgate.net These models can help in identifying promising candidates for synthesis and testing, thereby reducing the time and cost associated with experimental screening. For example, ML models can be developed to predict the reactivity of the chloromethyl group or the electronic properties of the benzothiazole ring system based on different substitution patterns. nih.gov

Furthermore, AI can be employed to explore the vast chemical space of possible derivatives of this compound. Generative models can propose novel structures with optimized properties for specific applications, such as enhanced fluorescence or improved binding to a target protein. The use of ML to characterize halogen bonding interactions is also a promising avenue, as it can provide a deeper understanding of the intermolecular forces that govern the behavior of this compound in various environments. fnasjournals.com

Exploration of Novel Reactivity Modalities for this compound

The synthetic utility of this compound is largely centered around the reactivity of its chloromethyl group in nucleophilic substitution reactions. However, the presence of both a bromine atom on the benzene (B151609) ring and a chloromethyl group offers opportunities for exploring novel and more complex reactivity patterns.

Future research is expected to move beyond simple substitutions and explore the use of this compound in modern cross-coupling reactions. The bromine atom at the 5-position is a prime site for palladium-, copper-, or nickel-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, leading to a diverse array of functionalized benzothiazoles.

The interplay between the two halogen atoms could also be exploited in sequential or one-pot multi-component reactions. For example, the differential reactivity of the C-Br and C-Cl bonds could be harnessed to achieve regioselective functionalization. Furthermore, the exploration of radical-mediated reactions involving the chloromethyl group could open up new avenues for C-C bond formation. The development of photoredox or electrochemical methods to generate a radical at the methylene (B1212753) position could enable novel transformations that are not accessible through traditional ionic pathways.

Expanding Non-Biological Applications in Advanced Functional Materials

While benzothiazole derivatives have been extensively studied for their biological activities, there is a growing interest in their application as advanced functional materials. researchgate.netpcbiochemres.com The unique electronic and photophysical properties of the benzothiazole scaffold make it an attractive building block for materials with applications in optics, electronics, and sensing.

The presence of a bromine atom in this compound is particularly advantageous for the design of phosphorescent materials. The heavy atom effect of bromine can enhance intersystem crossing, leading to efficient triplet state formation and phosphorescence. This property could be exploited in the development of organic light-emitting diodes (OLEDs) and chemical sensors.

Furthermore, the reactive chloromethyl group provides a convenient anchor for incorporating the benzothiazole unit into polymeric structures. Polymerization of monomers derived from this compound could lead to the creation of novel polymers with interesting optical, electronic, or thermal properties. These materials could find applications as fluorescent polymers, conductive polymers, or high-performance plastics. The exploration of this compound in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could also yield materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis.

Table 2: Potential Non-Biological Applications and Key Structural Features

| Application Area | Relevant Property | Role of this compound |

| Organic Electronics | Charge transport, Luminescence | Building block for conductive polymers and OLEDs. |

| Fluorescent Probes | High quantum yield, Environmental sensitivity | Core fluorophore with a reactive site for conjugation. |

| Advanced Polymers | Thermal stability, Specific optical properties | Monomer for creating functional polymers. |

| Photodynamic Therapy | Singlet oxygen generation | Photosensitizer due to the heavy atom effect. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-bromo-2-(chloromethyl)-1,3-benzothiazole, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via bromination of 2-(chloromethyl)-1,3-benzothiazole using bromine (Br₂) in acetic acid under controlled temperature (0–25°C). Optimization involves adjusting stoichiometry (e.g., Br₂:substrate ratio of 1.3:1) and reaction time (12–24 hours) to maximize yield while minimizing side reactions like over-bromination. Post-reaction purification via recrystallization or column chromatography is critical .

- Key Considerations : Monitor reaction progress with TLC or HPLC. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

Q. What safety protocols are recommended given limited toxicological data?

- Precautions : Treat as a Category 2 eye irritant (H319) and Category 4 oral toxin (H302) based on structural analogs . Use PPE (gloves, goggles), fume hoods, and avoid inhalation. Store at 2–8°C in airtight containers away from oxidizers .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

- Mechanistic Insight : The –CH₂Cl moiety acts as an electrophilic site for SN2 reactions (e.g., substitution with amines or thiols) or Suzuki-Miyaura coupling using Pd catalysts. Computational modeling (DFT) can predict activation barriers for substitution pathways .

- Experimental Design :

- React with NaN₃ to form azide derivatives for click chemistry.

- Monitor kinetics via in situ IR or NMR to track intermediate formation .

Q. Can this compound serve as a precursor for bioactive benzothiazole derivatives?

- Biological Applications :

- Antimicrobial Screening : Modify the chloromethyl group to introduce pharmacophores (e.g., sulfonamides) and test against bacterial/fungal strains .

- MAO-B Inhibition : Analogous benzothiazoles show hydrogen bonding with FAD cofactors; conduct enzyme assays (IC₅₀ determination) and molecular docking studies .

Q. What role does this compound play in materials science, particularly in organic electronics?

- Material Design :

- Incorporate into π-conjugated polymers via thiazole sulfur’s lone pairs to enhance charge transport.

- Use as a building block for OLEDs or sensors; characterize via cyclic voltammetry (HOMO/LUMO levels) and UV-vis spectroscopy (λmax ~300–350 nm) .

Contradictions & Limitations

- Safety Data Gaps : While notes "no data available" for toxicity, assume high hazard potential due to bromine/chlorine content. Prioritize in vitro assays (e.g., Ames test) before in vivo studies .

- Synthetic Challenges : highlights competing side reactions (e.g., thiourea formation in bromination steps), necessitating rigorous purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。